molecular formula C18H13NS B14641320 Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- CAS No. 51775-50-9

Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-

Cat. No.: B14641320
CAS No.: 51775-50-9
M. Wt: 275.4 g/mol
InChI Key: WDCWGXDRZVQJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is an organic compound that belongs to the class of nitriles It features a benzonitrile group attached to a thienyl ring, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylthiophene with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, where 4-methylphenylthiophene is reacted with a nitrile compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can undergo oxidation reactions, where the thienyl ring or the methyl group may be oxidized to form corresponding sulfoxides or sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The thienyl and phenyl rings may facilitate binding to target proteins or enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    Benzonitrile, 2-(4-methylphenyl)-: Similar structure but with the nitrile group attached to a different position on the aromatic ring.

    4-Methylbenzonitrile: Lacks the thienyl ring, making it less complex.

    Thiophene-2-carbonitrile: Contains a nitrile group attached to a thiophene ring but lacks the phenyl substitution.

Uniqueness: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is unique due to the combination of a benzonitrile group, a thienyl ring, and a 4-methylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

51775-50-9

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

IUPAC Name

4-[5-(4-methylphenyl)thiophen-2-yl]benzonitrile

InChI

InChI=1S/C18H13NS/c1-13-2-6-15(7-3-13)17-10-11-18(20-17)16-8-4-14(12-19)5-9-16/h2-11H,1H3

InChI Key

WDCWGXDRZVQJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.